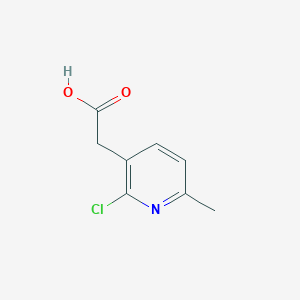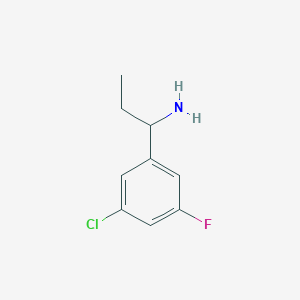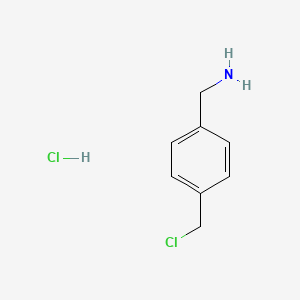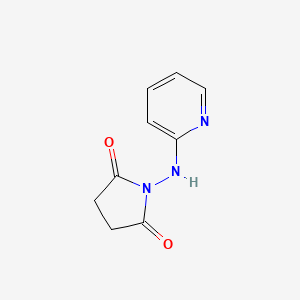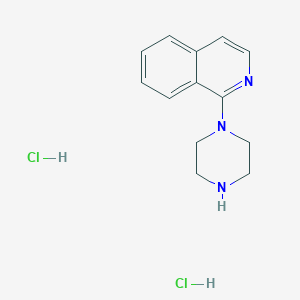
1-Piperazin-1-yl-isoquinoline dihydrochloride
Vue d'ensemble
Description
1-Piperazin-1-yl-isoquinoline dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PIPER, and it is a heterocyclic compound that contains a piperazine ring and an isoquinoline ring. The chemical formula of 1-Piperazin-1-yl-isoquinoline dihydrochloride is C13H16Cl2N2, and its molecular weight is 276.19 g/mol.
Applications De Recherche Scientifique
Luminescent Properties and Photo-induced Electron Transfer
Compounds similar to 1-Piperazin-1-yl-isoquinoline dihydrochloride have been synthesized, showing distinctive luminescent properties. These include naphthalimide model compounds with piperazine substituents, which exhibit fluorescence quantum yields that are characteristic of pH probes. The fluorescence of these compounds can be quenched by a photo-induced electron transfer (PET) process, which is influenced by the protonation or quaternization of the alkylated amine donor (Gan, Chen, Chang, & Tian, 2003).
Synthesis and Identification of Antihypertensive Drug Metabolites
Research has also been conducted on compounds structurally related to 1-Piperazin-1-yl-isoquinoline dihydrochloride in the context of drug metabolism. For example, the metabolites of the antihypertensive drug prazosin, which have structural similarities, were synthesized and identified, providing insight into the drug's metabolism and potential therapeutic effects (Althuis & Hess, 1977).
Antidepressant and Antipsychotic Activity
Further studies have explored the antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, which includes compounds with piperazin-1-yl structures. These compounds have shown significant antidepressant activity and remarkable antipsychotic properties in specific tests, highlighting their potential in psychiatric medication (Zajdel et al., 2013).
Crystal Structures of Piperazine Substituted Compounds
Research has also focused on the crystal structures of various piperazine-substituted compounds. Such studies are crucial for understanding the molecular arrangement and potential applications of these compounds in various fields, including pharmaceuticals (Ullah & Altaf, 2014).
Synthesis of Piperazine Substituted Quinolones
The synthesis of piperazine-substituted quinolones has been explored, with specific focus on developing compounds for various applications, including potentially as pharmaceuticals (Fathalla & Pazdera, 2017).
Anticancer Activity and VEGFR-2 Inhibition
Research into novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles has shown significant antiproliferative activity through VEGFR-2-TK inhibition, demonstrating potential applications in cancer treatment (Hassan et al., 2021).
Propriétés
IUPAC Name |
1-piperazin-1-ylisoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWNYSDNFITLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-yl-isoquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)
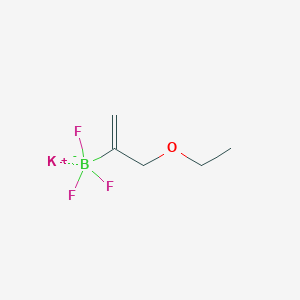
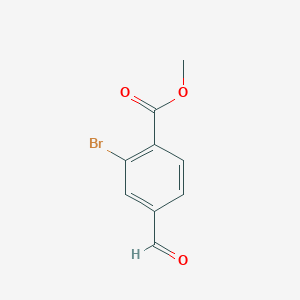
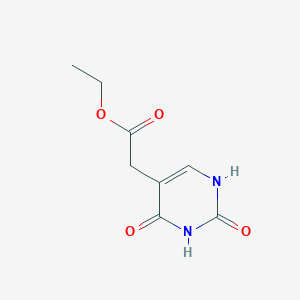

![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)
